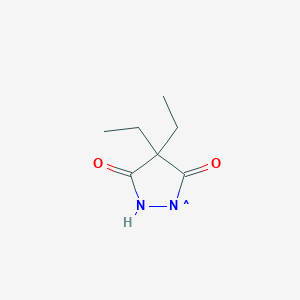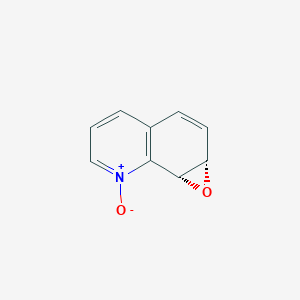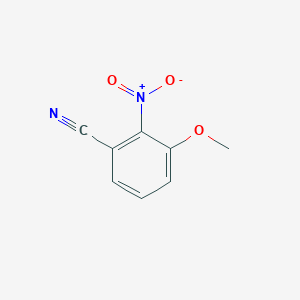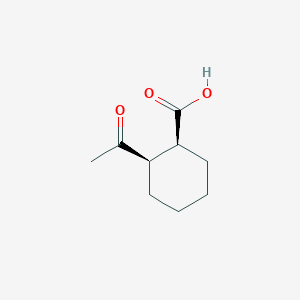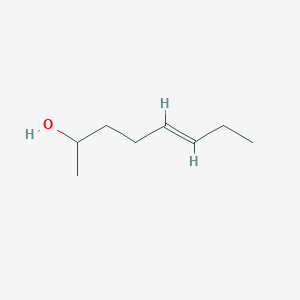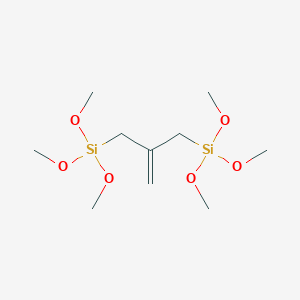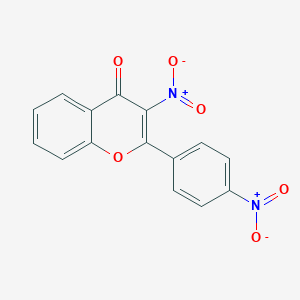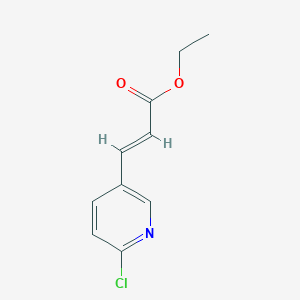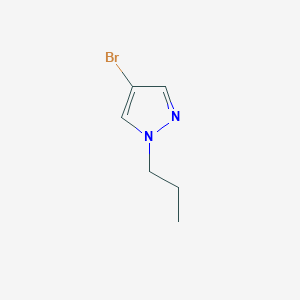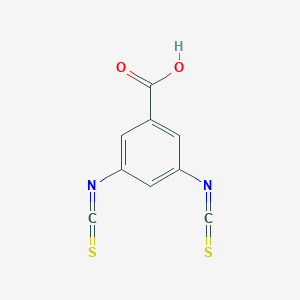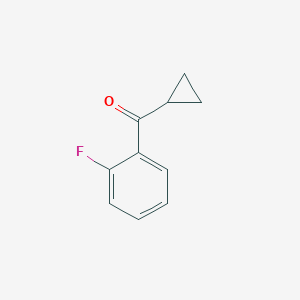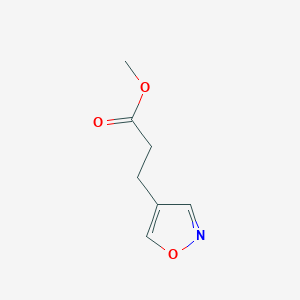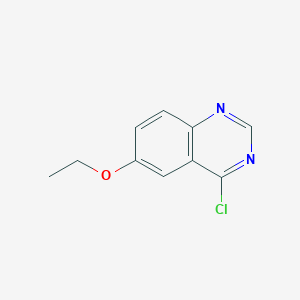
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide
Descripción general
Descripción
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide is a chemical compound that is likely to possess interesting properties due to the presence of bromine and acetamide functional groups. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are discussed, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves regioselective dibromohydration, as seen in the synthesis of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide, which proceeds under mild conditions without metal catalysis . The process includes electrophilic 6-exo cyclization forming a bromo-containing cation and oxidative ring-opening . Another synthesis approach involves the reaction of N-bromoacetamide with nitroalkene moieties, leading to the addition of bromine and an acetamido group . These methods could potentially be adapted for the synthesis of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques such as NMR and IR, as well as X-ray diffraction analysis . For instance, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was elucidated, providing detailed information about the arrangement of atoms and the geometry of the molecule . Similarly, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was solved, revealing intermolecular hydrogen bonds and intramolecular interactions . These techniques would be applicable for analyzing the molecular structure of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide.
Chemical Reactions Analysis
The chemical reactions involving acetamide derivatives often include substitutions and additions, as demonstrated by the reaction of N-bromoacetamide with different substrates . The presence of the acetamino group can influence the reactivity and selectivity of these reactions . Understanding the reactivity of the bromine and acetamide groups in N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide would be crucial for predicting its behavior in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be inferred from their molecular structure and functional groups. For example, the presence of bromine atoms can increase the molecular weight and potentially affect the compound's boiling and melting points. The acetamide group can contribute to the compound's solubility in polar solvents and its ability to form hydrogen bonds, which can influence its crystalline structure and stability . Detailed analysis of these properties would require experimental data specific to N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide.
Aplicaciones Científicas De Investigación
Synthesis Methods :
- N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide can be synthesized using various methods. One such method involves the dibromohydration of N-(2-alkynylaryl)acetamide, employing KBr/K2S2O8-mediated electrophilic 6-exo cyclization to form bromo-containing benzoxazine cation followed by oxidative ring-opening (Qiu et al., 2017).
Potential Therapeutic Applications :
- The compound and its derivatives have been investigated for their potential in treating various conditions. For instance, 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-substituted phenylacetamide derivatives have shown antidepressant activities in mice and protective effects against pentylenetetrazloe-induced seizures (Xie et al., 2013).
Antimicrobial and Anticancer Potential :
- Some derivatives of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide have demonstrated significant antimicrobial activities. Computational and experimental analyses have supported the synthesis of new compounds with potential therapeutic applications (Fahim & Ismael, 2019).
- In the field of oncology, certain 1H-inden-1-one substituted (heteroaryl)acetamide derivatives have been synthesized, showing promising growth inhibition against various cancer cell lines, including leukemia, lung, and breast cancer (Karaburun et al., 2018).
Inhibition of α-Glucosidase and Acetylcholinesterase :
- Research on the inhibition of α-glucosidase and acetylcholinesterase, enzymes relevant in diabetes and Alzheimer's disease, respectively, has identified some derivatives of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide with potential as therapeutic agents (Abbasi et al., 2023).
Halogenation and Other Chemical Reactions :
- Studies have also focused on the halogenation of related acetamide compounds, which is crucial for understanding the chemical properties and potential applications of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide (Jordan & Markwell, 1978).
Quantitative Structure-Activity Relationship (QSAR) Studies :
- QSAR studies of derivatives, like 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide, have provided insights into the structural requirements for cytotoxic activity against cancer cell lines, aiding in the design of more effective therapeutic agents (Modi et al., 2011).
Propiedades
IUPAC Name |
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-7(14)13-11-6-9-4-2-3-8(9)5-10(11)12/h5-6H,2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZWXNUSLPNWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C2CCCC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439316 | |
| Record name | 5-acetamido-6-bromoindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide | |
CAS RN |
157701-33-2 | |
| Record name | 5-acetamido-6-bromoindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate](/img/structure/B136434.png)
